molecular formula C15H15N3O6S2 B2551224 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 941948-92-1

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No. B2551224
M. Wt: 397.42
InChI Key: KYUJCSFWEPSWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide and related compounds involves multiple steps, starting from primary amines or other suitable precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the reaction of 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide with various reagents to achieve high-affinity inhibitors . Similarly, the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides starts with the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with different halides . These methods demonstrate the versatility of nitrobenzenesulfonamides in synthesizing secondary amines and protecting amines .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives are confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques ensure the correct identification of the functional groups and the overall molecular framework of the compounds . The presence of nitro groups and other substituents on the benzene ring is crucial for the biological activity of these molecules.

Chemical Reactions Analysis

Nitrobenzenesulfonamides can undergo various chemical reactions, including alkylation and reduction. For example, the alkylation of nitrobenzenesulfonamides can be achieved using the Mitsunobu reaction or conventional methods, leading to N-alkylated products . The reduction of nitro groups to amines is another common reaction, as seen in the synthesis of N-(6-Indazolyl)benzenesulfonamide derivatives . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene ring and the presence of nitro groups. These properties are critical for the compounds' biological activity and pharmacokinetic profile. For instance, the introduction of nitroisopropyl and (ureidooxy)methyl groups into basic nitrobenzenesulfonamides has been explored to create novel hypoxic cell selective cytotoxic agents, indicating the importance of chemical modifications in targeting specific cell types .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized for structural and computational studies, including the investigation of their molecular interactions, electronic properties, and potential for interacting with proteins. For instance, a study on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule highlighted its structural properties and interactions at the molecular level, which are essential for further application development (Murthy et al., 2018).

Biochemical Applications

  • Sulfonamide derivatives have been explored as inhibitors of specific biochemical pathways. For example, research on N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their potential as high-affinity inhibitors of kynurenine 3-hydroxylase, offering insights into the biochemical modulation of this pathway (Röver et al., 1997).

Chemical Reactions and Modifications

  • The versatility of nitrobenzenesulfonamides in chemical synthesis is significant, offering routes to secondary amines through smooth alkylation and deprotection processes. This chemical utility facilitates the creation of a wide range of compounds, highlighting its role in synthetic organic chemistry (Fukuyama et al., 1995).

Potential Therapeutic Applications

  • The structural framework of sulfonamide derivatives serves as a foundation for the development of therapeutic agents. Studies on various sulfonamide derivatives have investigated their potential as anticancer, antihypertensive, and anti-inflammatory agents, demonstrating the broad applicability of these compounds in medicinal chemistry (Rahman et al., 2014).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S2/c19-18(20)14-4-1-2-5-15(14)26(23,24)16-12-6-8-13(9-7-12)17-10-3-11-25(17,21)22/h1-2,4-9,16H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUJCSFWEPSWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.